![molecular formula C25H22N2O5 B11176687 6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11176687.png)
6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s biological activity.
Scientific Research Applications
6,7-DIMETHOXY-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It serves as a probe to study biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic phenyl isopropylamine derivative with mood-altering effects.
2,5-Dimethoxy-4-methylamphetamine: Known for its psychedelic properties and structural similarity to the compound .
Uniqueness
6,7-DIMETHOXY-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific quinazoline core structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C25H22N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C25H22N2O5/c1-16-9-11-17(12-10-16)21(28)15-26-20-14-23(32-3)22(31-2)13-19(20)24(29)27(25(26)30)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
InChI Key |
KEOFNAZURQMWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11176604.png)
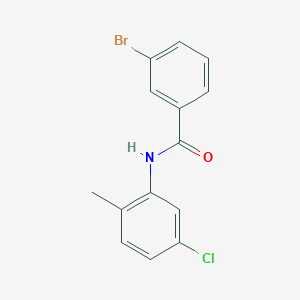
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11176607.png)
![N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11176626.png)
![methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11176645.png)
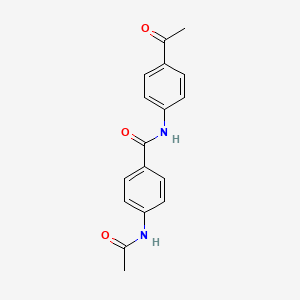
![Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]](/img/structure/B11176659.png)
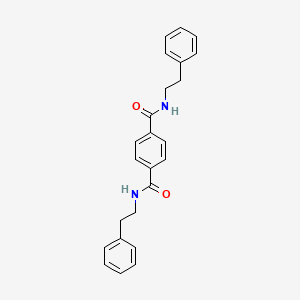
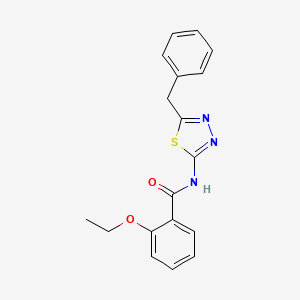
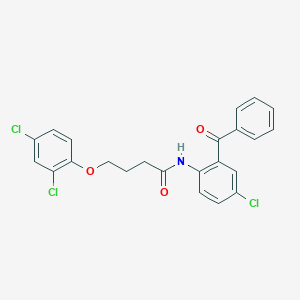
![2-amino-1-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11176678.png)

![1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11176682.png)
![4-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11176685.png)
